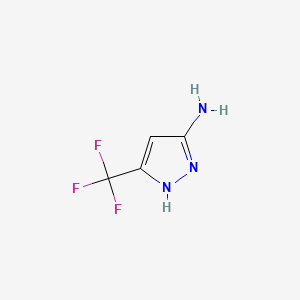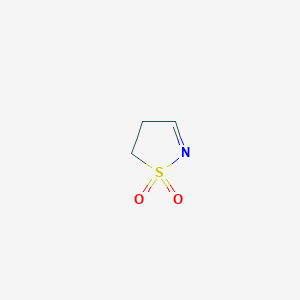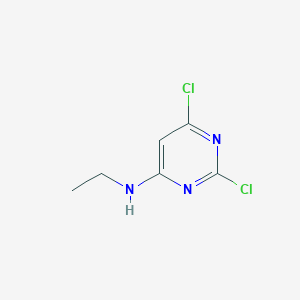
5-(trifluoromethyl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “5-(trifluoromethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
Trifluoromethyl group containing pyrazole-3-carboxamide derivative is synthesized and the structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The structure of the molecule has been verified by using FT-IR, 1 H NMR, 13 C NMR spectroscopic methods and elemental analysis . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in compounds like 5-(trifluoromethyl)-1H-pyrazol-3-amine is known to enhance the pharmacological properties of drugs. This compound has been utilized in the synthesis of various FDA-approved drugs, particularly due to its ability to improve the bioavailability and metabolic stability of pharmaceuticals . Its presence in drug molecules can significantly affect their interaction with biological targets, leading to improved efficacy and reduced side effects.
Agrochemical Synthesis
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the development of pesticides and herbicides. Compounds containing this group, such as 5-(trifluoromethyl)-1H-pyrazol-3-amine, are key intermediates in creating products that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Cancer Research
The incorporation of the trifluoromethyl group into certain molecules has shown promise in the development of anti-cancer agents. Research indicates that derivatives of 5-(trifluoromethyl)-1H-pyrazol-3-amine could potentially be used to create compounds with anti-cancer properties, offering new avenues for treatment.
Antimicrobial and Antifungal Applications
Studies have demonstrated that trifluoromethyl derivatives exhibit significant anti-bacterial and anti-fungal activities. This makes 5-(trifluoromethyl)-1H-pyrazol-3-amine a valuable compound for the synthesis of new antimicrobial agents that could be used to treat various infections.
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 5-(trifluoromethyl)-1H-pyrazol-3-amine is also used in the development of veterinary drugs. Its derivatives are found in treatments for animals, contributing to the health and well-being of livestock and pets .
Organic Synthesis and Catalysis
The unique chemical properties of the trifluoromethyl group make it a useful moiety in organic synthesis and catalysis. It can be used to introduce fluorine atoms into other molecules, which can lead to the development of novel compounds with desirable physical and chemical properties .
Material Science
In material science, the incorporation of fluorine atoms can alter the characteristics of materials, such as their thermal stability and chemical resistance. As such, 5-(trifluoromethyl)-1H-pyrazol-3-amine could be used to synthesize materials with specific properties for industrial applications .
Neurological Research
Compounds containing the trifluoromethyl group have been studied for their potential role in neurological research. For example, they may be used in the development of CGRP receptor antagonists, which are relevant in the study of migraine pathophysiology .
Safety And Hazards
Direcciones Futuras
The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. With due significance, this review aims to provide a complete picture of the transition metal-mediated construction of C(sp 3 , sp 2 , and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both .
Propiedades
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORIWCOSAWJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005746 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-1H-pyrazol-3-amine | |
CAS RN |
852443-61-9, 1028843-19-7 | |
| Record name | 5-(Trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201005746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the presence of a trifluoromethyl group in both compounds suggests potential similarities in their structures, it's not definitive. The planarity of the pyrazole ring in 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine [] is also influenced by the other substituents on the ring, namely the chlorophenyl and methyl groups. Therefore, we cannot definitively conclude whether 5-(trifluoromethyl)-1H-pyrazol-3-amine would also have a planar pyrazole ring without further investigation using techniques like X-ray crystallography or computational modeling.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














